molecular formula C11H22O3S B12218780 Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide CAS No. 321580-90-9

Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide

Cat. No.: B12218780
CAS No.: 321580-90-9
M. Wt: 234.36 g/mol
InChI Key: PXFIJODNNVGWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide is a sulfur-containing heterocyclic compound It is a derivative of thiophene, where the thiophene ring is fully saturated and substituted with a heptyloxy group at the 3-position and a dioxide group at the 1,1-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide typically involves the following steps:

    Starting Material: The synthesis begins with tetrahydrothiophene, which is then subjected to oxidation to introduce the dioxide group.

    Substitution Reaction: The heptyloxy group is introduced at the 3-position through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the dioxide group.

    Substitution: The heptyloxy group can be replaced with other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrothiophene 1,1-dioxide: A simpler analog without the heptyloxy group.

    3-Hydroxytetrahydrothiophene 1,1-dioxide: Contains a hydroxyl group instead of a heptyloxy group.

Uniqueness

Thiophene, 3-(heptyloxy)tetrahydro-, 1,1-dioxide is unique due to the presence of the heptyloxy group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

321580-90-9

Molecular Formula

C11H22O3S

Molecular Weight

234.36 g/mol

IUPAC Name

3-heptoxythiolane 1,1-dioxide

InChI

InChI=1S/C11H22O3S/c1-2-3-4-5-6-8-14-11-7-9-15(12,13)10-11/h11H,2-10H2,1H3

InChI Key

PXFIJODNNVGWBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1CCS(=O)(=O)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.